
(2-乙酰氨基-5-氯苯基)硼酸
描述
“(2-Acetamido-5-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C8H9BClNO3 . It has an average mass of 213.426 Da and a monoisotopic mass of 213.036407 Da . This compound is also known by other names such as “(2-Acetamido-5-chlorphenyl)borsäure” in German and “Acide (2-acétamido-5-chlorophényl)boronique” in French .
Synthesis Analysis
The synthesis of boronic acids, including “(2-Acetamido-5-chlorophenyl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The molecular structure of “(2-Acetamido-5-chlorophenyl)boronic acid” consists of 8 carbon atoms, 9 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H9BClNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,1H3,(H,11,12) .
Physical And Chemical Properties Analysis
“(2-Acetamido-5-chlorophenyl)boronic acid” has a density of 1.4±0.1 g/cm3 . Its index of refraction is 1.571, and it has a molar refractivity of 51.1±0.4 cm3 . The compound has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 70 Å2, and it has a polarizability of 20.3±0.5 10-24 cm3 . The surface tension of the compound is 53.2±5.0 dyne/cm, and it has a molar volume of 155.7±5.0 cm3 .
科学研究应用
酶抑制和相互作用
硼酸,包括类似于“(2-乙酰氨基-5-氯苯基)硼酸”的衍生物,已被广泛研究,因为它们能够作为各种酶的竞争性抑制剂。例如,对映异体的1-乙酰氨基硼酸已被评估为蛋白酶如卡尔斯伯格亚基-胰蛋白酶和α-胰蛋白酶的抑制剂,展示出显著的抑制潜力,并在某些情况下显示出对立体选择性偏好的显著逆转 Martichonok and Jones, 1996。这些发现强调了硼酸在设计酶抑制剂方面的潜力,为了解其相互作用机制和特异性提供了见解。
传感应用
硼酸以其与二醇形成可逆共价键的独特能力而闻名,使其成为传感应用的优秀候选者。硼酸与含顺二醇的生物分子的亲和力已被用于传感、分离、药物传递和功能材料的开发。已经验证了一种成熟的方法,如亲和毛细管电泳(ACE),用于探测硼酸与生物分子之间的相互作用,提供了关于这些相互作用的定量、比较研究 Lü et al., 2013。这种方法在理解硼酸亲和相互作用并开发对生物重要的糖类进行敏感检测方法方面开辟了新途径。
催化和有机反应
硼酸在催化中发挥着重要作用,特别是在促进需要形成碳-碳键的反应中。例如,三(五氟苯基)硼烷因其在有机和有机金属化学中的卓越催化性能而备受关注,包括氢金属化反应、烷基化和催化的醛缩合反应 Erker, 2005。这突显了硼酸作为催化剂在创造新的合成途径和在稳定碳的不寻常配位几何方面的潜力。
生物医学应用
硼酸化合物的独特结构特征为其在开发强效酶抑制剂、硼中子俘获剂用于癌症治疗以及作为识别生物重要糖类的抗体模拟物铺平了道路 Yang, Gao, & Wang, 2003。它们在医学和药物开发中的应用突显了硼酸在解决复杂生物挑战和提供新的治疗策略方面的潜力。
作用机制
Target of Action
The primary target of (2-Acetamido-5-chlorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Palladium–Carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The boron reagents initially employed for Suzuki–Miyaura coupling were alkenylboranes and catechol boronic esters, both conveniently obtained through the hydroboration of terminal alkynes . By the 1990s, boronic acids had become the reagents of choice, especially for aryl couplings, primarily due to their enhanced reactivity and high atom-economy .
Pharmacokinetics
It is known that the compound has a molecular weight of 21343 .
Result of Action
The result of the action of (2-Acetamido-5-chlorophenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is highly efficient and results in high atom-economy .
Action Environment
The action of (2-Acetamido-5-chlorophenyl)boronic acid can be influenced by various environmental factors. For instance, the reaction can be catalyzed by ethers . Additionally, dust formation should be avoided, and adequate ventilation should be ensured .
生化分析
Biochemical Properties
(2-Acetamido-5-chlorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming reversible covalent bonds with the active site serine residues. This interaction inhibits the enzymatic activity, making (2-Acetamido-5-chlorophenyl)boronic acid a valuable tool in studying protease functions and developing protease inhibitors .
Cellular Effects
(2-Acetamido-5-chlorophenyl)boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. This compound also affects cell cycle regulation and can induce cell cycle arrest at the G1 phase .
Molecular Mechanism
The molecular mechanism of (2-Acetamido-5-chlorophenyl)boronic acid involves its ability to form reversible covalent bonds with the active site serine residues of proteases. This binding inhibits the enzymatic activity by blocking the substrate access to the active site. Additionally, (2-Acetamido-5-chlorophenyl)boronic acid can modulate gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Acetamido-5-chlorophenyl)boronic acid can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under acidic or basic conditions. Long-term exposure to (2-Acetamido-5-chlorophenyl)boronic acid in in vitro studies has shown sustained inhibition of proteasome activity and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of (2-Acetamido-5-chlorophenyl)boronic acid vary with different dosages in animal models. At low doses, it can effectively inhibit proteasome activity without causing significant toxicity. At high doses, (2-Acetamido-5-chlorophenyl)boronic acid can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .
Transport and Distribution
Within cells and tissues, (2-Acetamido-5-chlorophenyl)boronic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound tends to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of (2-Acetamido-5-chlorophenyl)boronic acid is primarily in the cytoplasm and nucleus. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively .
属性
IUPAC Name |
(2-acetamido-5-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZGXHJFDCIMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674808 | |
| Record name | (2-Acetamido-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-85-7 | |
| Record name | (2-Acetamido-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



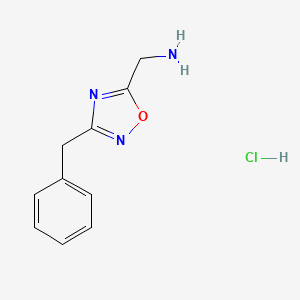
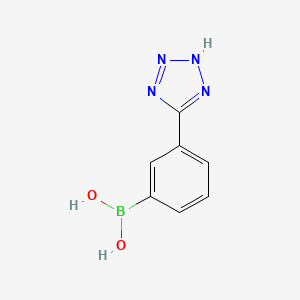

![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530982.png)

![6-[(morpholin-4-yl)methyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1530984.png)
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1530986.png)
![2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1530988.png)
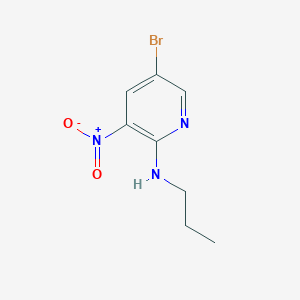
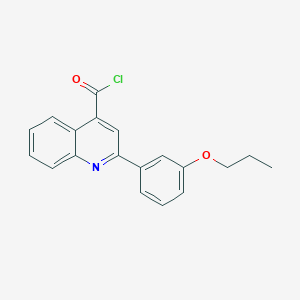
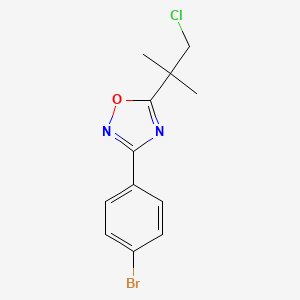
![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1530994.png)
